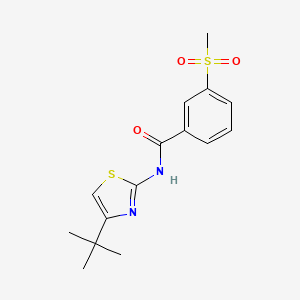![molecular formula C23H24N4OS B11264081 N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11264081.png)
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound featuring a cyclohexyl group, a diphenyl-triazine moiety, and a sulfanyl-acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves a multi-step process. One common method starts with the preparation of 5,6-diphenyl-1,2,4-triazin-3-amine, which is then reacted with cyclohexyl isocyanide and an appropriate aldehyde under controlled conditions . The reaction is usually carried out in solvents such as toluene, methanol, or ethanol, and may require catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the triazine ring.
科学的研究の応用
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against various cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
作用機序
The mechanism of action of N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with cellular targets. In the context of its cytotoxic activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and disrupting the function of key proteins involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
5,6-diphenyl-1,2,4-triazin-3-amine: A precursor in the synthesis of the target compound.
Cyclohexyl isocyanide: Another building block used in the synthesis.
Imidazole derivatives: Similar in terms of their heterocyclic structure and potential biological activity.
Uniqueness
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of a cyclohexyl group, a diphenyl-triazine moiety, and a sulfanyl-acetamide linkage
特性
分子式 |
C23H24N4OS |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N4OS/c28-20(24-19-14-8-3-9-15-19)16-29-23-25-21(17-10-4-1-5-11-17)22(26-27-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,24,28) |
InChIキー |
SJUNJDPGBPQUQU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11263998.png)
![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol](/img/structure/B11264003.png)
![2-(3-chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264008.png)
![Ethyl 2-[({[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11264014.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264023.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B11264027.png)
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11264032.png)
![2-(4-bromophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264045.png)

![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11264064.png)
![2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11264068.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264086.png)
![1-Phenyl-3-[(2-phenylpropyl)amino]-2(1H)-pyrazinone](/img/structure/B11264093.png)
![4-bromo-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide](/img/structure/B11264099.png)
